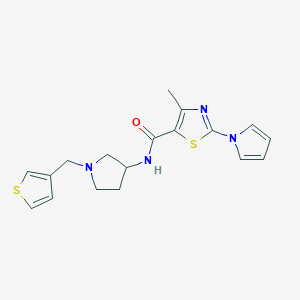

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide

Description

This compound is a thiazole-based carboxamide derivative featuring a 4-methyl substituent on the thiazole ring, a 1H-pyrrol-1-yl group at the 2-position, and a 1-(thiophen-3-ylmethyl)pyrrolidin-3-yl moiety as the amide nitrogen substituent. Its molecular complexity arises from the integration of heterocyclic systems (thiazole, pyrrolidine, thiophene), which are common in pharmacologically active molecules targeting receptors or enzymes.

Propriétés

IUPAC Name |

4-methyl-2-pyrrol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS2/c1-13-16(25-18(19-13)22-6-2-3-7-22)17(23)20-15-4-8-21(11-15)10-14-5-9-24-12-14/h2-3,5-7,9,12,15H,4,8,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOQVKNQJZYXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(C3)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via the cyclization of amino alcohols.

Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrrole and thiazole rings.

Reduction: Reduced derivatives of the carboxamide group.

Substitution: Substituted derivatives at the thiazole ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of diseases, particularly those involving the central nervous system or infectious agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares a core thiazole-5-carboxamide scaffold with analogs such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () and N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (). Key differences lie in the substituents:

- Substituent at Thiazole 2-Position: The target compound uses a 1H-pyrrol-1-yl group, whereas analogs may employ pyridinyl () or other heterocycles. Pyrrole derivatives are known for enhanced π-π stacking interactions in receptor binding compared to pyridine .

- Amide Nitrogen Substituent : The 1-(thiophen-3-ylmethyl)pyrrolidin-3-yl group introduces a sulfur-containing thiophene ring, which may improve lipophilicity and metabolic stability relative to furan or pyridine-based substituents (e.g., furan-2-ylmethyl in ) .

Pharmacological and Physicochemical Properties

Research Findings and Limitations

- Activity Trends : Pyridine-substituted analogs () demonstrate statistically significant kinase inhibition (p<0.05), suggesting that the target compound’s pyrrole and thiophene substituents may alter selectivity or potency .

- Data Gaps : Physical properties (e.g., solubility, melting point) and direct biological data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Activité Biologique

4-Methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide is a complex organic compound notable for its potential biological activities. Its unique structural features, including a thiazole ring and pyrrole moiety, suggest diverse interactions with biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 340.41 g/mol. The presence of multiple heterocycles enhances its reactivity and potential biological activity.

Biological Activity

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic properties, particularly against pathogens such as Cryptosporidium, which is responsible for cryptosporidiosis—a disease that poses severe risks to immunocompromised individuals. The unique arrangement of heteroatoms in the compound allows it to interact with specific biological targets involved in parasite metabolism or reproduction.

Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves inhibition of key enzymes or pathways critical for parasite survival. Similar compounds have been reported to act as dihydrofolate reductase inhibitors and cyclin-dependent kinase inhibitors, suggesting that this compound may disrupt cell division and signal transduction pathways in target organisms .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals its distinct features:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Compound A | Triazolopyridazine | Antiparasitic | Lacks thiazole moiety |

| Compound B | Pyridine derivative | Antimicrobial | No pyrrole ring |

| Compound C | Thiazole derivative | Antiviral | Different substituents on thiazole |

The presence of both pyrrole and thiazole rings along with a triazolopyridazine core distinguishes this compound from others, potentially enhancing its biological activity against specific pathogens.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide:

- Study on Antimicrobial Activity : A series of pyrrole derivatives demonstrated potent antimicrobial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL. These findings suggest that similar structural motifs may confer significant antimicrobial properties .

- Inhibition Studies : Research has shown that certain pyrrole-containing compounds effectively inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in parasites. This inhibition can lead to impaired growth and reproduction of the pathogen.

Future Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity against specific pathogens.

- Mechanistic Studies : Investigating the precise biochemical pathways affected by this compound to better understand its mode of action.

Q & A

Q. What are the key synthetic strategies for constructing the thiazole-pyrrole-thiophene scaffold in this compound?

The synthesis involves multi-step heterocyclization and functionalization. Critical steps include:

- Thiazole core formation : Cyclocondensation of α-haloketones with thioureas or thioamides, as demonstrated in pyrazole-thiazole hybrid syntheses .

- Pyrrole substitution : Electrophilic substitution or palladium-catalyzed coupling to introduce the 1H-pyrrol-1-yl group at the thiazole’s 2-position .

- Pyrrolidine-thiophene linkage : Alkylation of pyrrolidin-3-amine with thiophen-3-ylmethyl halides, followed by carboxamide coupling via EDCI/HOBt-mediated reactions . Methodological Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like regioisomers .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

- 1H/13C NMR : Confirm substituent positions (e.g., thiophen-3-ylmethyl vs. thiophen-2-ylmethyl) via coupling patterns and chemical shifts .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic distribution .

- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide) . Data Tip: Cross-reference spectral data with structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to resolve ambiguities .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological targets of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., anaplastic lymphoma kinase, ALK) or enzymes (e.g., cyclooxygenase-2) based on its heterocyclic pharmacophore .

- Pharmacophore mapping : Align the compound’s features (e.g., hydrogen bond donors/acceptors, aromatic rings) with known inhibitors in databases like ChEMBL . Case Study: Docking studies of similar thiazole-carboxamides against 2XP2 (ALK) and 3LD6 (lanosterol 14-α-demethylase) revealed binding affinities correlated with substituent bulkiness .

Q. How can researchers address contradictions in reported bioactivity data for analogous compounds?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .

- Structural nuances : Compare substituent effects (e.g., thiophen-3-yl vs. phenyl groups) using matched molecular pair analysis .

- Off-target interactions : Perform selectivity profiling via kinase panels or proteome-wide affinity assays . Example: Pyrazole-thiazole derivatives showed divergent IC₅₀ values against COX-2 due to minor changes in the pyrrolidine N-substituent .

Q. What strategies optimize regioselectivity during the synthesis of structurally related analogs?

- Directing groups : Use transient protecting groups (e.g., Boc on pyrrolidine) to control substitution patterns .

- Catalytic systems : Employ Pd(OAc)₂/XPhos for selective C–H functionalization of thiazoles .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at sterically accessible sites . Data Highlight: Methylation of 5-amino-pyrazoles yielded isomer ratios dependent on the 4-position substituent’s electronic profile .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Core modifications : Replace thiazole with oxadiazole or triazole to assess heterocycle flexibility .

- Substituent variation : Systematically alter the thiophen-3-ylmethyl group (e.g., halogenation, alkyl chain extension) .

- Bioisosteres : Substitute the carboxamide with sulfonamide or urea to probe hydrogen-bonding requirements . SAR Insight: In pyrazole-triazole hybrids, S-alkylation at the triazole-3-thiol position enhanced cytotoxicity by 10-fold compared to O-alkylated analogs .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent solubility profiles despite structural homology?

- LogP calculations : Use software like MarvinSketch to predict lipophilicity; thiophene-containing analogs often have higher logP than phenyl derivatives .

- Crystallinity : X-ray diffraction (XRD) can reveal polymorphic forms affecting solubility .

- Counterion effects : Salt formation (e.g., HCl, mesylate) improves aqueous solubility of basic pyrrolidine moieties . Example: Ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate exhibited poor solubility due to planar crystal packing, resolved via co-crystallization with PEG .

Experimental Design Considerations

Q. What in vitro assays are recommended for preliminary toxicity screening?

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess IC₅₀ values .

- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac liability .

- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance . Protocol Note: Include positive controls (e.g., doxorubicin for cytotoxicity, terfenadine for hERG) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.